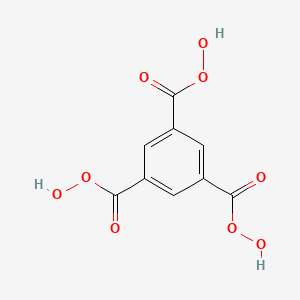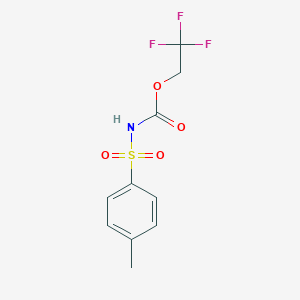
Oxiranecarboxaldehyde, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxaldehyde, ®-, also known as ®-2,3-epoxypropionaldehyde, is an organic compound with the molecular formula C₃H₄O₂. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an epoxide ring and an aldehyde group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxiranecarboxaldehyde, ®-, can be synthesized through various methods. One common approach involves the epoxidation of allyl alcohol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high enantiomeric purity .
Industrial Production Methods: In industrial settings, the production of oxiranecarboxaldehyde, ®-, often involves the use of biocatalysts or chiral catalysts to achieve high selectivity and yield. Enzymatic methods, such as the use of epoxide hydrolases, have been explored to produce this compound with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: Oxiranecarboxaldehyde, ®-, undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted epoxides and alcohols.
Applications De Recherche Scientifique
Oxiranecarboxaldehyde, ®-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxiranecarboxaldehyde, ®-, involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The aldehyde group can participate in redox reactions, making the compound a versatile intermediate in organic synthesis .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Oxiranecarboxaldehyde, ®-, can be compared with other similar compounds, such as:
2,3-Epoxypropionaldehyde: This compound is the racemic mixture of oxiranecarboxaldehyde, ®-, and its enantiomer, oxiranecarboxaldehyde, (S)-.
Uniqueness: Oxiranecarboxaldehyde, ®-, is unique due to its chiral nature and the presence of both an epoxide ring and an aldehyde group, making it a valuable intermediate in asymmetric synthesis and other specialized applications .
Propriétés
Numéro CAS |
64821-54-1 |
|---|---|
Formule moléculaire |
C3H4O2 |
Poids moléculaire |
72.06 g/mol |
Nom IUPAC |
(2R)-oxirane-2-carbaldehyde |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m0/s1 |
Clé InChI |
IWYRWIUNAVNFPE-VKHMYHEASA-N |
SMILES isomérique |
C1[C@@H](O1)C=O |
SMILES canonique |
C1C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



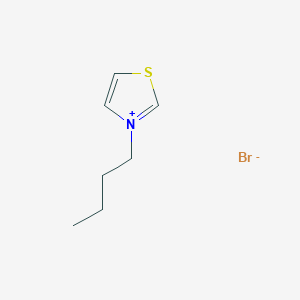


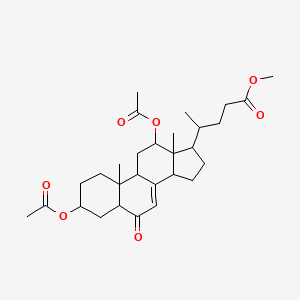
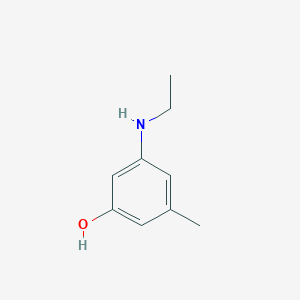

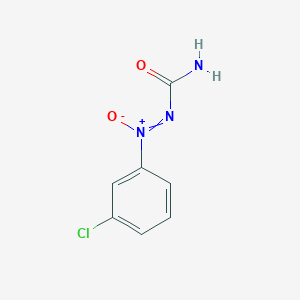
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)


